

R406 Benzenesulfonate: A Technical Guide to its Impact on Cytokine Production

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Compound of Interest

Compound Name: R406 Benzenesulfonate

Cat. No.: B1681228

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This technical guide provides an in-depth analysis of **R406 Benzenesulfonate**, the active metabolite of Fostamatinib, and its effects on cytokine production. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of spleen tyrosine kinase (Syk) inhibition in inflammatory diseases.

Introduction

R406 Benzenesulfonate is a potent inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. By targeting Syk, R406 effectively modulates the inflammatory response, primarily by downregulating the production of pro-inflammatory cytokines. This guide details the molecular mechanisms, presents quantitative data on cytokine inhibition, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.

Mechanism of Action: Syk Inhibition

R406 exerts its anti-inflammatory effects by competitively inhibiting the ATP binding site of the Syk kinase domain. Syk is a key signaling molecule downstream of numerous immunoreceptors, including Fc receptors (FcR) and B-cell receptors (BCR). Activation of these receptors in immune cells like macrophages, neutrophils, mast cells, and B-cells leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs), which then recruit and activate Syk. Activated Syk initiates a signaling cascade involving downstream molecules such as PLC γ and CARD9/BCL10/MALT1, ultimately leading to the activation of transcription

factors like NF- κ B and AP-1. These transcription factors are pivotal in the expression of genes encoding pro-inflammatory cytokines. R406's inhibition of Syk effectively blocks this entire cascade, leading to a broad suppression of inflammatory responses.

Effect on Cytokine Production

R406 has been shown to significantly reduce the production of a wide range of pro-inflammatory cytokines in various in vitro and in vivo models. The following sections and tables summarize the quantitative effects of R406 on key cytokines.

Tumor Necrosis Factor-alpha (TNF- α)

TNF- α is a pleiotropic cytokine central to the pathogenesis of numerous inflammatory diseases. R406 demonstrates potent, dose-dependent inhibition of TNF- α production from various cell types upon stimulation.

Cell Type	Stimulus	R406 Concentration	% Inhibition (approx.)	IC50 (nM)	Reference
Human Monocytes	Immune Complexes	1 μ M	>90%	~130	
Human Macrophages	LPS	0.1 μ M	~50%	~100	
Murine Bone Marrow-Derived Mast Cells	IgE/Antigen	1 μ M	>80%	~200	
Human Synovial Fluid Mononuclear Cells	Endogenous stimuli	0.5 μ M	~75%	N/A	

Interleukin-6 (IL-6)

IL-6 is another critical cytokine involved in systemic inflammation and the acute phase response. R406 effectively curtails its production in myeloid cells.

Cell Type	Stimulus	R406 Concentration	% Inhibition (approx.)	IC50 (nM)	Reference
Human Monocytes	Immune Complexes	1 μ M	>85%	~150	
Human Macrophages	LPS + Immune Complexes	0.5 μ M	~60%	~250	

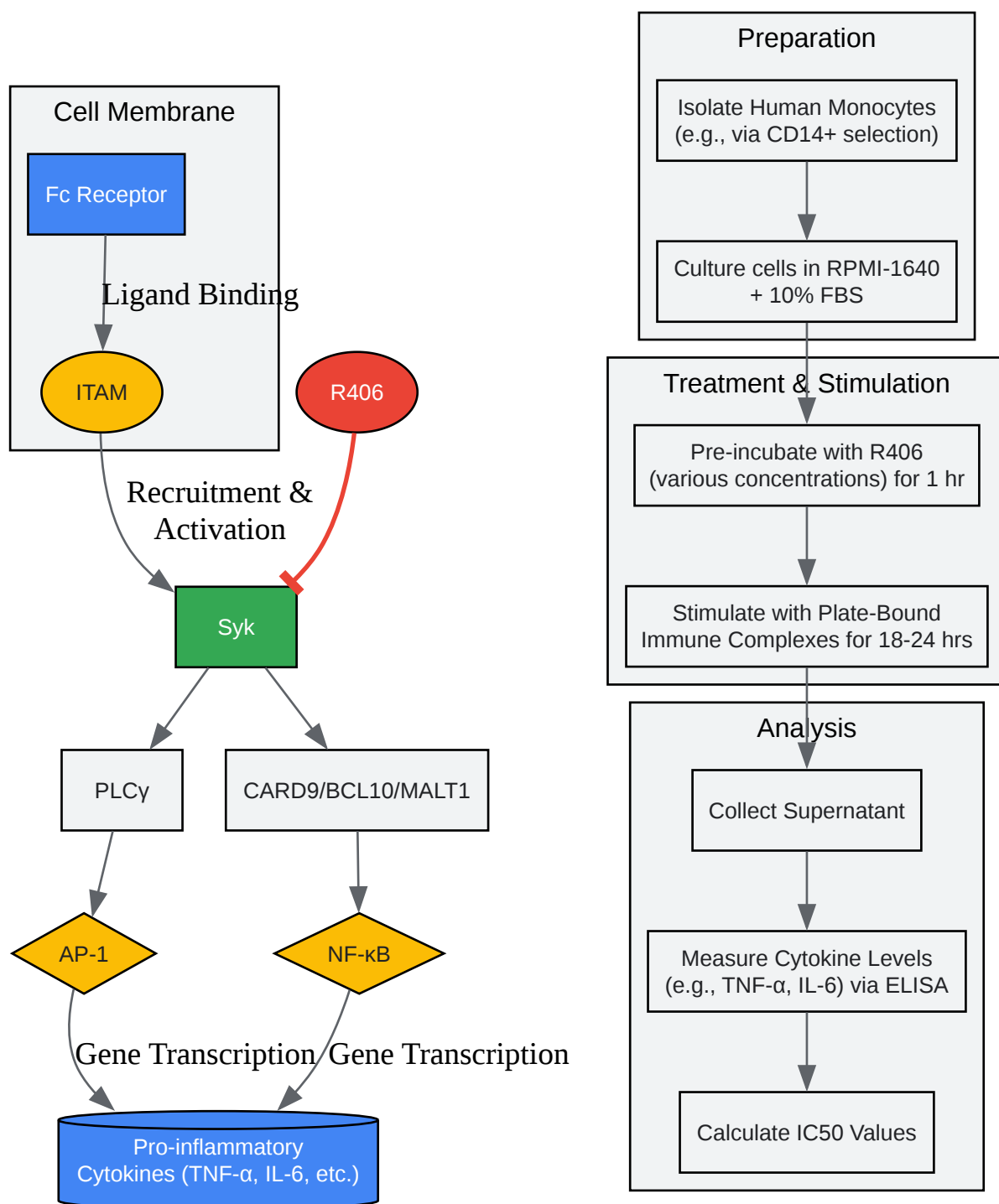
Interleukin-8 (IL-8)

IL-8 is a potent chemokine responsible for the recruitment of neutrophils to sites of inflammation. R406 has been shown to inhibit its production, thereby potentially reducing neutrophil infiltration.

Cell Type	Stimulus	R406 Concentration	% Inhibition (approx.)	IC50 (nM)	Reference
Human Monocytes	Immune Complexes	1 μ M	>70%	~300	

Signaling Pathways

The inhibitory effect of R406 on cytokine production is a direct consequence of its interference with Syk-mediated signaling pathways.



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